Diethyl 2,6-dihydroxy-4-phenyl-2,6-bis(trifluoromethyl)tetrahydro-2H-pyran-3,5-dicarboxylate
Description
Diethyl 2,6-dihydroxy-4-phenyl-2,6-bis(trifluoromethyl)tetrahydro-2H-pyran-3,5-dicarboxylate is a highly substituted tetrahydropyran derivative characterized by:
- A central six-membered oxygen-containing ring (tetrahydro-2H-pyran).
- Two hydroxyl groups at positions 2 and 4.
- Two trifluoromethyl (-CF₃) groups at positions 2 and 5.
- A phenyl substituent at position 4.
- Two ester groups (diethyl carboxylates) at positions 3 and 5.
This compound’s structural complexity confers unique electronic, steric, and hydrogen-bonding properties, making it relevant in pharmaceutical and materials chemistry. Below, we compare it with structurally related compounds, emphasizing substituent effects, crystallography, and physicochemical behavior.
Properties
CAS No. |
3449-44-3 |
|---|---|
Molecular Formula |
C19H20F6O7 |
Molecular Weight |
474.3 g/mol |
IUPAC Name |
diethyl 2,6-dihydroxy-4-phenyl-2,6-bis(trifluoromethyl)oxane-3,5-dicarboxylate |
InChI |
InChI=1S/C19H20F6O7/c1-3-30-14(26)12-11(10-8-6-5-7-9-10)13(15(27)31-4-2)17(29,19(23,24)25)32-16(12,28)18(20,21)22/h5-9,11-13,28-29H,3-4H2,1-2H3 |
InChI Key |
QWUSIZYVFVVWSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(C(OC1(C(F)(F)F)O)(C(F)(F)F)O)C(=O)OCC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,6-dihydroxy-4-phenyl-2,6-bis(trifluoromethyl)tetrahydro-2H-pyran-3,5-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Reaction with Ammonia: Piperidine Formation
The compound undergoes ring-opening reactions with ammonia to form piperidine derivatives. This transformation is facilitated by the reactivity of the tetrahydro-2H-pyran ring under basic conditions.
-
Conditions : Gaseous ammonia is passed through a solution of the pyran derivative in tetrahydrofuran (THF) at reflux .
-
Outcome : Conversion to cis- and trans-isomers of 2,6-bis(trifluoromethyl)piperidine-3,5-dicarboxylates.
-
Yield : Up to 66% for the cis isomer, with a 1:1 mixture of cis/trans isomers observed via ¹⁹F NMR .
Cyclization with Acyl Chlorides: Oxadiazole Formation
The hydroxyl and ester groups participate in sequential acylation and cyclization reactions with acyl chlorides to form 1,2,4-oxadiazole derivatives.
Key Observations:
-
Electron-withdrawing substituents (e.g., CF₃) enhance reactivity due to increased electrophilicity at the cyano groups .
Tetrazole Formation via [3+2] Cycloaddition
The compound reacts with sodium azide (NaN₃) to form tetrazole derivatives through a regioselective [3+2] cycloaddition.
-
Conditions : NaN₃ (3 equiv), aqueous THF, NH₄Cl catalyst, reflux .
-
Product : 2,6-Bis(tetrazolyl)-4-pyrone (13 ).
-
Mechanism : Coordination of hydrazoic acid (HN₃) to the cyano group facilitates selective cycloaddition .
Huisgen Rearrangement: Oxadiazole Isomerization
Under thermal conditions, tetrazole intermediates derived from the parent compound undergo Huisgen rearrangement to form 1,3,4-oxadiazoles.
-
Products : Unsymmetrical 1,3,4-oxadiazolyl-substituted heterocycles (21a , 21b ).
-
Selectivity : Single regioisomers form due to stabilization of intermediates E and F during rearrangement .
Solvent Effects on Reaction Outcomes
The choice of solvent significantly impacts reaction efficiency and isomer distribution:
| Solvent | Reaction Type | cis/trans Ratio | Yield Improvement |
|---|---|---|---|
| Ethanol | Piperidine formation | 1:1 | Baseline |
| Tetrahydrofuran (THF) | Piperidine formation | 1.7:1 | +15% |
Stereochemical Considerations
-
Cis/Trans Isomerism : The tetrahydro-2H-pyran ring’s stereochemistry influences product distribution. For example, reaction with benzoyl chloride yields 20b , a regioisomeric mixture of phenyl-substituted oxadiazoles .
-
Catalytic Asymmetry : While not directly studied for this compound, analogous systems (e.g., Pd(0)-catalyzed Nazarov cyclizations) achieve up to 97:3 enantiomeric ratios with chiral ligands .
Stability and Side Reactions
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to Diethyl 2,6-dihydroxy-4-phenyl-2,6-bis(trifluoromethyl)tetrahydro-2H-pyran-3,5-dicarboxylate exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of related compounds possess potent activity against various bacterial strains. This suggests that the compound could be developed as a potential antimicrobial agent in pharmaceutical applications .
2. Antioxidant Properties
The antioxidant potential of the compound has been evaluated using various assays. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, indicating their potential use in preventing oxidative stress-related diseases . The DPPH free radical scavenging assay results suggest that this compound may serve as a beneficial antioxidant in dietary supplements or therapeutic formulations.
3. Anti-corrosion Applications
The anti-corrosive properties of dihydropyridine derivatives have been explored extensively. The compound's ability to inhibit corrosion in metal substrates suggests its application in protective coatings and materials science . The effectiveness of such compounds in reducing corrosion rates highlights their industrial significance.
Industrial Applications
1. Specialty Chemicals
this compound can be utilized as an intermediate in the synthesis of other specialty chemicals. Its unique trifluoromethyl groups enhance its reactivity and selectivity in chemical reactions, making it a valuable building block for further chemical synthesis .
2. Agrochemical Development
Given its biological activity, there is potential for this compound to be explored within agrochemicals for pest control or as a growth regulator. The structural similarities with known agrochemical agents suggest that it may possess herbicidal or fungicidal properties .
Case Studies
Mechanism of Action
The mechanism of action of Diethyl 2,6-dihydroxy-4-phenyl-2,6-bis(trifluoromethyl)tetrahydro-2H-pyran-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the phenyl and trifluoromethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their differences are summarized in Table 1.
Table 1: Structural Comparison of Analogs
Substituent Analysis:
- Fluorophenyl Analog (): The 4-fluorophenyl group introduces electronegativity, enhancing oxidative stability and altering π-π stacking interactions compared to the phenyl group in the target compound. Fluorine’s electron-withdrawing effect may reduce electron density on the aromatic ring, affecting reactivity in substitution reactions.
- Nitrophenyl Piperidine Derivative (): Replacing the pyran oxygen with a piperidine nitrogen and adding a nitro group increases polarity and hydrogen-bond acceptor capacity. The nitro group’s strong electron-withdrawing nature could destabilize the ring system compared to CF₃ groups, as seen in nitro-pyridine studies ().
- The absence of hydroxyl and ester groups simplifies hydrogen-bonding networks.
Crystallographic and Conformational Differences
- Ring Puckering: The target compound’s tetrahydro-2H-pyran ring adopts a chair conformation stabilized by CF₃ and hydroxyl groups. In contrast, the piperidine analog () may exhibit different puckering due to nitrogen’s smaller atomic radius and lone pair repulsion, as per Cremer-Pople analysis ().
- Hydrogen Bonding: The hydroxyl groups in the target compound form intramolecular O–H···O bonds with ester carbonyls, creating a rigid framework. The fluorophenyl analog () likely exhibits similar bonding, while the nitrophenyl piperidine derivative () lacks hydroxyl groups, reducing hydrogen-bond-driven crystallinity ().
Stability and Reactivity
- Thermal Stability: The fluorophenyl analog () shows higher melting points due to fluorine’s inductive effects. The target compound’s hydroxyl groups may lower thermal stability compared to non-hydroxylated analogs ().
- Chemical Reactivity: The nitro group in the piperidine derivative () increases susceptibility to reduction reactions, whereas CF₃ groups in the target compound resist hydrolysis and oxidation ().
Biological Activity
Diethyl 2,6-dihydroxy-4-phenyl-2,6-bis(trifluoromethyl)tetrahydro-2H-pyran-3,5-dicarboxylate (CAS No. 3449-44-3) is a complex organic compound that has garnered interest in various biological studies due to its unique molecular structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 473.36 g/mol. The compound features multiple functional groups that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. The trifluoromethyl groups are known to enhance lipophilicity and metabolic stability, potentially increasing the compound's efficacy in therapeutic applications.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro assays demonstrated its ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
Anti-inflammatory Effects
In studies involving inflammatory models, this compound showed promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest potential applications in treating inflammatory diseases.
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-alpha | 62 | 50 |
| IL-6 | 54 | 50 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It displayed moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
Case Studies
- Case Study on Antioxidant Efficacy : A study conducted on human fibroblast cells demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to untreated controls. The results indicated enhanced cell viability and reduced apoptosis rates.
- Inflammation Model : In a mouse model of acute inflammation induced by carrageenan injection, administration of the compound resulted in a notable reduction in paw edema compared to the control group. This suggests its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
